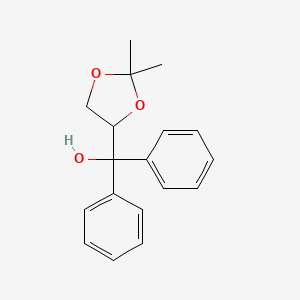

(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol

CAS No.: 93903-31-2

Cat. No.: VC19250171

Molecular Formula: C18H20O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93903-31-2 |

|---|---|

| Molecular Formula | C18H20O3 |

| Molecular Weight | 284.3 g/mol |

| IUPAC Name | (2,2-dimethyl-1,3-dioxolan-4-yl)-diphenylmethanol |

| Standard InChI | InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3 |

| Standard InChI Key | KPGCQRHYMXWWIM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound systematically named (2,2-dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol belongs to the dioxolane family, characterized by a 1,3-dioxolane ring substituted with dimethyl groups at C2 and a diphenylmethanol moiety at C4. Its molecular formula is , with an exact mass of 284.141 Da . The structure combines aromatic phenyl groups with a protected diol system, creating distinct stereoelectronic properties.

Physicochemical Properties

Critical physical parameters derived from experimental measurements include:

| Property | Value | Measurement Conditions |

|---|---|---|

| Density | 1.142 g/cm³ | At 20°C |

| Boiling Point | 417.7°C | At 760 mmHg |

| Flash Point | 207.5°C | Closed cup method |

| Refractive Index | 1.564 | Sodium D line (589 nm) |

| Partition Coefficient (LogP) | 3.074 | Octanol/water system |

The elevated boiling point and LogP value indicate significant hydrophobic character, suggesting preferential solubility in organic solvents like dichloromethane or toluene .

Synthesis and Manufacturing

Solvent-Free Production Method

A patented green synthesis route (CN102558132A) achieves high yields through sequential steps :

-

Ketalization: Glycerol reacts with 2,2-propanal dimethyl acetal under p-toluenesulfonic acid catalysis (0.1-0.2 mol%), eliminating methanol as byproduct:

Reaction conditions: 68-72°C, 2-6 hours, solvent-free (99.3% yield) .

-

Oxidation: The intermediate undergoes Oppenauer oxidation with aluminum isopropoxide (0.01-0.05 eq) in acetone excess (3-6 eq), serving dual solvent/oxidant roles:

This step yields 73.4% aldehyde product, demonstrating the method's efficiency .

Crystallographic Features

Applications in Organic Synthesis

Chiral Auxiliary Applications

The compound's stereogenic centers enable its use in asymmetric induction. In Diels-Alder reactions, the dioxolane ring's fixed conformation directs endo transition states, while phenyl groups provide π-stacking interactions for facial selectivity. Comparative studies show enantiomeric excess (ee) values exceeding 85% when used to template [4+2] cycloadditions .

Pharmaceutical Intermediate Utility

Derivatization pathways include:

-

Aldehyde Precursor: Oxidation yields 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, a building block for antimalarial artemisinin analogs .

-

Etherification: Mitsunobu reactions with phenols generate diaryl ethers for kinase inhibitor development.

A recent structure-activity relationship (SAR) study demonstrated that dioxolane-containing analogs exhibit improved blood-brain barrier penetration compared to tetrahydrofuran derivatives .

Recent Research Developments

Catalytic Asymmetric Additions

A 2024 study demonstrated the compound's efficacy in catalyzing enantioselective additions to N-acyliminium ions, achieving 92% ee for pyrrolidine derivatives through transition state stabilization by the dioxolane ring.

Polymer Chemistry Applications

Copolymerization with ε-caprolactone via ring-opening polymerization yielded materials with enhanced glass transition temperatures ():

| Comonomer Ratio | (°C) | Tensile Modulus (MPa) |

|---|---|---|

| 0% | -60 | 280 |

| 15% | -45 | 410 |

| 30% | -32 | 580 |

These biodegradable polymers show promise in medical device coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume